
7-Metoxi-4-(trifluorometil)cumarina
Descripción general
Descripción
. Pertenece a la familia de las cumarinas y exhibe propiedades interesantes debido a su estructura única.
Aplicaciones Científicas De Investigación
7-Methoxy-4-(trifluoromethyl)coumarin finds applications in:
Enzyme Assays: As a substrate for CYPs, it helps quantify enzyme activity.
Fluorescent Probes: Its fluorescence properties make it useful in biological studies.
Mecanismo De Acción
La acción enzimática de las CYP sobre la 7-metoxi-4-(trifluorometil)cumarina da como resultado la formación de HFC, que se puede medir a 409/530 nm . Los objetivos moleculares y las vías exactas implicadas dependen de la aplicación específica.
Análisis Bioquímico
Biochemical Properties
7-Methoxy-4-(trifluoromethyl)coumarin plays a significant role in biochemical reactions as a fluorogenic substrate. It is particularly known for its interaction with cytochrome P450 enzymes, such as CYP2E1. Upon enzymatic cleavage by these enzymes, 7-hydroxy-4-(trifluoromethyl)coumarin is released, which exhibits fluorescence that can be measured to quantify enzyme activity . This interaction is crucial for studying the activity and function of cytochrome P450 enzymes in various biochemical pathways.
Cellular Effects
The effects of 7-Methoxy-4-(trifluoromethyl)coumarin on cellular processes are primarily observed through its role as a substrate for cytochrome P450 enzymes. This compound influences cell function by participating in metabolic reactions that involve these enzymes. The fluorescent properties of the product formed after enzymatic cleavage allow researchers to monitor changes in cell signaling pathways, gene expression, and cellular metabolism . These effects are essential for understanding how cells respond to different biochemical stimuli and for studying the regulation of metabolic pathways.
Molecular Mechanism
At the molecular level, 7-Methoxy-4-(trifluoromethyl)coumarin exerts its effects through specific binding interactions with cytochrome P450 enzymes. The enzymatic action of CYP2E1 on this compound results in the formation of a fluorescent product, 7-hydroxy-4-(trifluoromethyl)coumarin . This reaction is a key step in the metabolic pathway and is used to measure enzyme activity. The binding interactions and subsequent enzymatic cleavage are critical for understanding the molecular mechanisms underlying the function of cytochrome P450 enzymes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Methoxy-4-(trifluoromethyl)coumarin can change over time due to its stability and degradation. The compound is stable when stored under desiccating conditions at -20°C and can be used for up to 12 months . It is recommended to prepare and use solutions on the same day to ensure accuracy in experimental results. Long-term studies have shown that the fluorescent properties of the product formed after enzymatic cleavage remain consistent, allowing for reliable measurements of enzyme activity over time .
Dosage Effects in Animal Models
The effects of 7-Methoxy-4-(trifluoromethyl)coumarin in animal models vary with different dosages. Studies have shown that at lower doses, the compound effectively serves as a substrate for cytochrome P450 enzymes without causing adverse effects . At higher doses, there may be toxic or adverse effects, including potential inhibition of enzyme activity and disruption of metabolic pathways . These dosage-dependent effects are crucial for determining the safe and effective use of this compound in biochemical research.
Metabolic Pathways
7-Methoxy-4-(trifluoromethyl)coumarin is involved in metabolic pathways that include its interaction with cytochrome P450 enzymes. The enzymatic cleavage of this compound by CYP2E1 results in the formation of 7-hydroxy-4-(trifluoromethyl)coumarin, which is a key step in the metabolic pathway . This reaction is used to study the activity and function of cytochrome P450 enzymes and to understand the regulation of metabolic flux and metabolite levels in various biochemical processes.
Transport and Distribution
Within cells and tissues, 7-Methoxy-4-(trifluoromethyl)coumarin is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, which is essential for its role as a substrate in enzymatic reactions . The distribution of the compound within cells can affect its availability for enzymatic cleavage and subsequent fluorescence measurement.
Subcellular Localization
The subcellular localization of 7-Methoxy-4-(trifluoromethyl)coumarin is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for its activity and function as a substrate for cytochrome P450 enzymes . Understanding the subcellular distribution of this compound helps researchers study its role in various biochemical processes and its impact on cellular function.
Métodos De Preparación
Rutas Sintéticas::
Síntesis Directa: Una ruta sintética común implica la reacción de 4-hidroxicumarina con anhídrido trifluoroacético en presencia de una base (como la piridina) para producir 7-metoxi-4-(trifluorometil)cumarina.
Modificación de Derivados de Cumarina: A partir de otros derivados de cumarina, como la 7-metoxicumarina, varios métodos pueden introducir el grupo trifluorometil.
Producción Industrial:: Si bien los métodos de producción a escala industrial pueden variar, las rutas sintéticas mencionadas anteriormente se pueden adaptar para la fabricación a gran escala.
Análisis De Reacciones Químicas
La 7-Metoxi-4-(trifluorometil)cumarina sufre varias reacciones:
Reacciones de Sustitución: El grupo trifluorometil puede participar en reacciones de sustitución.
Oxidación y Reducción: Dependiendo de las condiciones de reacción, puede sufrir oxidación o reducción.
Los reactivos comunes incluyen anhídrido trifluoroacético, bases y agentes oxidantes.
4. Aplicaciones en Investigación Científica
La this compound encuentra aplicaciones en:
Ensayos Enzimáticos: Como sustrato para las CYP, ayuda a cuantificar la actividad enzimática.
Sondas Fluorescentes: Sus propiedades fluorescentes la hacen útil en estudios biológicos.
Comparación Con Compuestos Similares
La 7-Metoxi-4-(trifluorometil)cumarina destaca por su grupo trifluorometil. Los compuestos similares incluyen otras cumarinas, como la 7-metoxicumarina y la 4-trifluorometilcumarina.
Propiedades
IUPAC Name |
7-methoxy-4-(trifluoromethyl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3O3/c1-16-6-2-3-7-8(11(12,13)14)5-10(15)17-9(7)4-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZHUELNIGDYQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350909 | |
| Record name | 7-Methoxy-4-(trifluoromethyl)coumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
575-04-2 | |
| Record name | 7-Methoxy-4-trifluoromethylcoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000575042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Methoxy-4-(trifluoromethyl)coumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Trifluoromethylumbelliferyl 7-methylether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


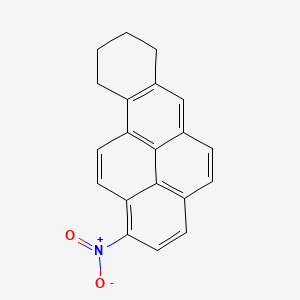
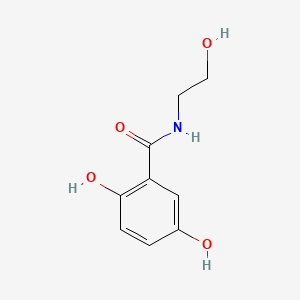



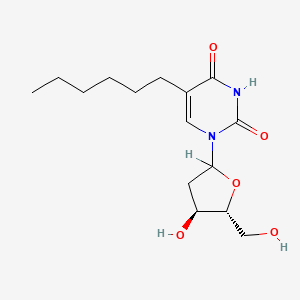

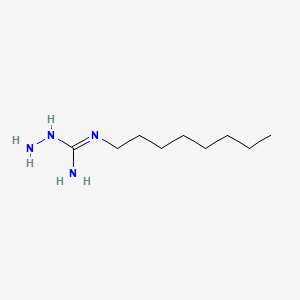


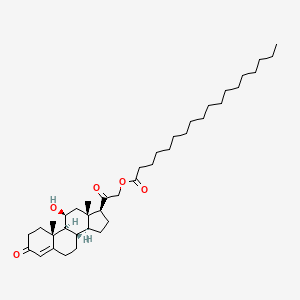
![6-amino-2-[(1s)-3-amino-1-({3-amino-2-[(tert-butoxycarbonyl)amino]-3-oxopropyl}amino)-3-oxopropyl]-5-methylpyrimidine-4-carboxylic acid](/img/structure/B1212409.png)


